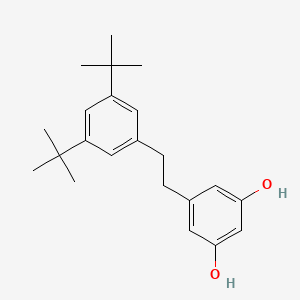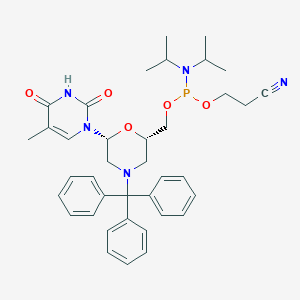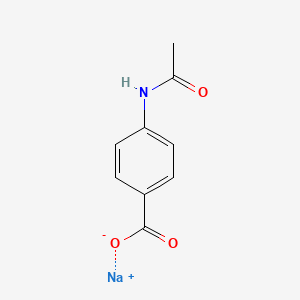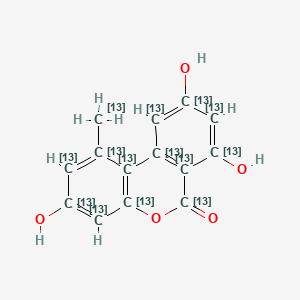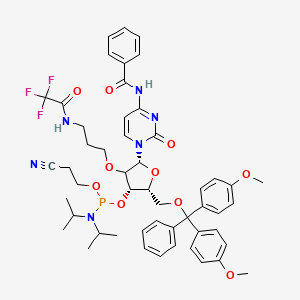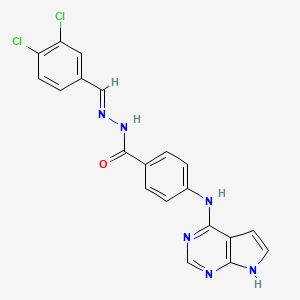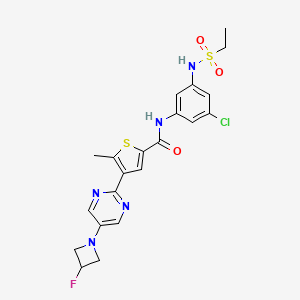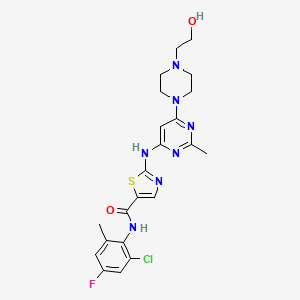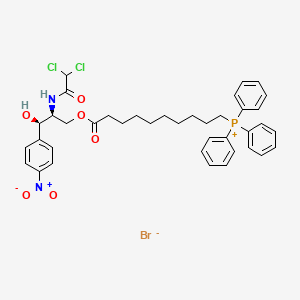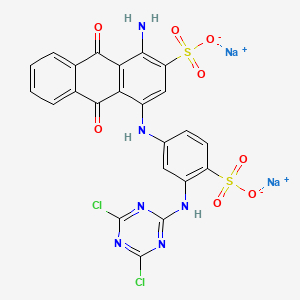
Reactive Blue 4 (sodium)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Reactive Blue 4 (sodium): is a synthetic dye commonly used in the textile industry for dyeing cellulosic fibers. It is known for its vibrant blue color and excellent water solubility. The compound is also utilized in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Reactive Blue 4 (sodium) is synthesized through a series of chemical reactions involving anthraquinone derivatives. The process typically involves the sulfonation of anthraquinone, followed by the introduction of reactive groups such as vinyl sulfone or monochlorotriazine. These reactive groups enable the dye to form covalent bonds with the fibers, ensuring high color fastness.
Industrial Production Methods: In industrial settings, the production of Reactive Blue 4 (sodium) involves large-scale chemical reactors where the reaction conditions, such as temperature, pH, and reaction time, are carefully controlled to optimize yield and purity. The final product is then purified through filtration and crystallization processes.
Analyse Chemischer Reaktionen
Types of Reactions: Reactive Blue 4 (sodium) undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium dithionite, resulting in the decolorization of the dye.
Substitution: The reactive groups in the dye can participate in nucleophilic substitution reactions, forming covalent bonds with nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Sodium dithionite in an alkaline medium.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed:
Oxidation: Various oxidized derivatives of the anthraquinone structure.
Reduction: Colorless or differently colored reduced forms of the dye.
Substitution: Covalently bonded dye-nucleophile complexes.
Wissenschaftliche Forschungsanwendungen
Reactive Blue 4 (sodium) has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying adsorption and degradation processes. It is also employed in the development of colorimetric sensors for detecting metal ions and other analytes.
Biology: Utilized in staining techniques for visualizing cellular structures and in assays for detecting specific biomolecules.
Medicine: Investigated for its potential use in photodynamic therapy and as a diagnostic tool in medical imaging.
Industry: Applied in wastewater treatment processes to remove dye contaminants from industrial effluents.
Wirkmechanismus
The mechanism of action of Reactive Blue 4 (sodium) primarily involves its ability to form covalent bonds with nucleophilic sites on the target molecules. This interaction is facilitated by the reactive groups present in the dye, such as vinyl sulfone or monochlorotriazine. The dye’s binding to the target molecules can lead to changes in their optical properties, making it useful for various analytical applications.
Vergleich Mit ähnlichen Verbindungen
Reactive Blue 19: Another anthraquinone-based dye with similar applications in the textile industry.
Reactive Black 5: A widely used reactive dye with different chromophore groups but similar reactive groups.
Reactive Red 120: A reactive dye with a different color but similar chemical properties.
Uniqueness of Reactive Blue 4 (sodium): Reactive Blue 4 (sodium) is unique due to its specific combination of reactive groups and chromophore structure, which provides it with distinct optical properties and reactivity. Its high water solubility and ability to form stable covalent bonds with fibers make it particularly valuable in textile dyeing and scientific research applications.
Eigenschaften
Molekularformel |
C23H12Cl2N6Na2O8S2 |
|---|---|
Molekulargewicht |
681.4 g/mol |
IUPAC-Name |
disodium;1-amino-4-[3-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-4-sulfonatoanilino]-9,10-dioxoanthracene-2-sulfonate |
InChI |
InChI=1S/C23H14Cl2N6O8S2.2Na/c24-21-29-22(25)31-23(30-21)28-12-7-9(5-6-14(12)40(34,35)36)27-13-8-15(41(37,38)39)18(26)17-16(13)19(32)10-3-1-2-4-11(10)20(17)33;;/h1-8,27H,26H2,(H,34,35,36)(H,37,38,39)(H,28,29,30,31);;/q;2*+1/p-2 |
InChI-Schlüssel |
DHHMYWVFMSHEIP-UHFFFAOYSA-L |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3NC4=CC(=C(C=C4)S(=O)(=O)[O-])NC5=NC(=NC(=N5)Cl)Cl)S(=O)(=O)[O-])N.[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


